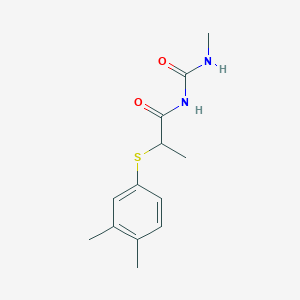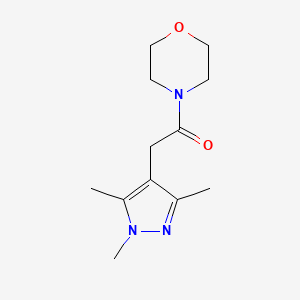
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP belongs to the class of sulfonamide compounds, which have been widely utilized in the pharmaceutical industry for their antimicrobial and anti-inflammatory properties.
作用机制
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators in the body. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in several preclinical studies. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammation-related disorders. 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
实验室实验的优点和局限性
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has several advantages as a research tool, including its potent anti-inflammatory and anti-cancer effects, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide also has several limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide research, including the development of novel formulations and delivery systems to enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to determine the optimal dosage and administration route of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide, and to investigate its potential therapeutic applications in other diseases and conditions. Additionally, the mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide needs to be further elucidated to identify novel targets for drug development.
合成方法
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylthiophenol with methyl isocyanate, followed by the reaction with 2-bromo-2-methylpropionyl bromide. The resulting product is then purified through recrystallization to obtain 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide in its pure form.
科学研究应用
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related disorders. Several studies have shown that 2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide exhibits potent anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
属性
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N-(methylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-11(7-9(8)2)18-10(3)12(16)15-13(17)14-4/h5-7,10H,1-4H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPXQIUMZFECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C(=O)NC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)



![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)




![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)

